2,4,5-Trimethylbenzoic acid

Description

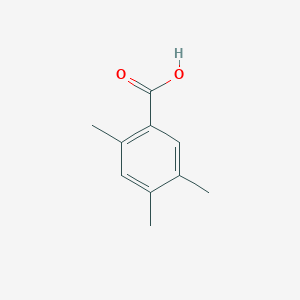

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENJZWZWAWWESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074293 | |

| Record name | 2,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-90-5 | |

| Record name | 2,4,5-Trimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trimethylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid

CAS Number: 528-90-5

This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzoic acid, also known as durylic acid. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the properties, synthesis, and potential applications of this compound. While this compound is a known organic compound, its detailed biological activities and specific roles in drug development are not as extensively documented in publicly available literature as those of its isomers and derivatives.

Core Properties and Data

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxylic acid group and three methyl groups at positions 2, 4, and 5.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 528-90-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 150-153 °C | [5] |

| Boiling Point | 288.61 °C (estimated) | [1] |

| Density | 1.067 g/cm³ (estimate) | [1] |

| pKa | 4.24 ± 0.25 (Predicted) | [1] |

| Solubility | Low solubility in water, more soluble in organic solvents. | [4] |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While a comprehensive collection of spectra is best obtained from dedicated databases, the following provides an overview of available information.

| Spectral Data Type | Key Features and References |

| ¹H NMR | Data available through chemical suppliers and databases. |

| ¹³C NMR | Data available through chemical suppliers and databases. |

| Infrared (IR) | Vibrational analysis of monomeric and dimeric forms has been reported.[1] |

| Mass Spectrometry (MS) | Data available through chemical suppliers and databases. |

Synthesis and Experimental Protocols

A generalized workflow for the synthesis and purification of a trimethylbenzoic acid is presented below.

Applications in Research and Drug Development

While its isomer 2,4,5-trimethoxybenzoic acid is a known intermediate in the synthesis of the gastroprokinetic agent acotiamide, specific applications of this compound in approved pharmaceuticals are not well-documented.[6] It is primarily utilized as an intermediate in organic synthesis and as a building block for more complex molecules in various research contexts, including potential applications in pharmaceuticals and agrochemicals.[4]

The structural motif of substituted benzoic acids is prevalent in medicinal chemistry. For instance, other benzoic acid derivatives have been investigated as FTO inhibitors for the treatment of acute myeloid leukemia. This highlights the potential for derivatives of this compound to be explored for various therapeutic targets.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activities and mechanisms of action of this compound. In contrast, its methoxy-substituted analog, 2,4,5-trimethoxybenzoic acid, has been studied for its anti-inflammatory and efflux pump inhibitory activities. These studies provide a potential starting point for investigating the biological effects of this compound.

Given the absence of specific biological data, a logical diagram illustrating a potential drug discovery workflow starting from a chemical scaffold like this compound is provided below.

References

- 1. This compound CAS#: 528-90-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:528-90-5 | Chemsrc [chemsrc.com]

- 6. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]

An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trimethylbenzoic acid, also known as durylic acid. It details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization, tailored for professionals in research and drug development.

Core Molecular and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure consists of a benzene ring with a carboxyl group and three methyl groups at positions 2, 4, and 5. The presence and arrangement of these functional groups dictate its chemical reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Durylic acid | |

| CAS Number | 528-90-5 | |

| Melting Point | 150-153 °C | |

| Appearance | White crystalline solid | |

| Canonical SMILES | CC1=CC(=C(C=C1C)C(=O)O)C | |

| InChI Key | QENJZWZWAWWESF-UHFFFAOYSA-N |

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through the oxidation of 2,4,5-trimethylbenzaldehyde. This common synthetic route is reliable for producing the desired carboxylic acid. The synthesis can also be achieved starting from pseudocumene (1,2,4-trimethylbenzene).

Experimental Protocol: Oxidation of 2,4,5-Trimethylbenzaldehyde

This protocol outlines a general procedure for the oxidation of an aldehyde to a carboxylic acid, which is a standard and widely used transformation in organic synthesis.[1]

Materials:

-

2,4,5-Trimethylbenzaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Acetone (solvent)

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve 2,4,5-trimethylbenzaldehyde in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Acidification and Extraction: Acidify the mixture with dilute sulfuric acid to a pH of approximately 2. This will precipitate the crude this compound. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocols for Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Features:

-

A singlet for the carboxylic acid proton (-COOH), typically in the region of 10-13 ppm.

-

Two singlets for the aromatic protons.

-

Three distinct singlets for the three methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy Protocol (KBr Pellet Method): [3]

-

Sample Preparation:

-

Thoroughly grind approximately 1-2 mg of the dry, purified this compound with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[3]

-

Transfer the fine powder into a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[3]

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Expected FTIR Spectral Features:

-

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1680 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups, typically around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C-O stretching and O-H bending bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Preparation: Dissolve a small amount of the sample (less than 1 mg) in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 10-100 µg/mL.[4]

-

Instrument Parameters (Direct Infusion ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Pressure: 20-30 psi.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Introduce the sample solution into the ion source via direct infusion using a syringe pump. Acquire the mass spectrum.

Expected Mass Spectrum Features:

-

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 165.08.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 163.07.

-

Characteristic fragmentation patterns that can be used to confirm the structure.

Caption: Workflow for the characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scribd.com [scribd.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-trimethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside a qualitative understanding of its expected behavior.

Introduction to this compound

This compound, also known as durylic acid, is an aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group and three methyl groups, renders it a hydrophobic molecule with low solubility in water but greater solubility in organic solvents.[1] Understanding its solubility in various organic media is crucial for its application in organic synthesis, polymer chemistry, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in common organic solvents. The provided experimental protocol can be utilized to determine these values.

Table 1: Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Methanol | 25 | Data not available | Data not available | - |

| Ethanol | 25 | Data not available | Data not available | - |

| Acetone | 25 | Data not available | Data not available | - |

| Ethyl Acetate | 25 | Data not available | Data not available | - |

| Toluene | 25 | Data not available | Data not available | - |

| Chloroform | 25 | Data not available | Data not available | - |

Note: The table above is intended to be populated with experimentally determined data using the protocol outlined in the following section.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.[2][3] This protocol outlines the steps to ascertain the solubility of this compound in an organic solvent of interest.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of choice (analytical grade)

-

Conical flasks with stoppers or screw-cap vials

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Desiccator

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid drawing up solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry evaporating dish or watch glass. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The temperature should be well below its melting point (150-153 °C).[4]

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. This prevents the absorption of atmospheric moisture.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Data Calculation

-

Mass of the solute (m_solute): Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried solute.

-

Volume of the solvent (V_solvent): This is the volume of the supernatant that was initially pipetted.

-

Solubility: The solubility can be expressed in various units, most commonly as g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (m_solute / V_solvent) * 100

-

To calculate molar solubility, first determine the moles of the solute: Moles of solute = m_solute / Molar mass of this compound (164.20 g/mol )

-

Molar Solubility (mol/L) = Moles of solute / (V_solvent / 1000)

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trimethylbenzoic acid (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Durylic acid |

| CAS Number | 528-90-5 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to light yellow crystalline solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the acidic proton of a carboxylic acid.

-

Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely appearing in the range of 7.0-8.0 ppm.

-

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups are expected in the upfield region, generally between 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-180 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140 ppm.

-

Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not available, the expected characteristic absorptions are as follows:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3000-2850 | C-H stretch | Methyl groups |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1200 | O-H bend | Carboxylic acid |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the NIST WebBook.

| m/z | Relative Intensity | Assignment (Tentative) |

| 164 | High | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - CH₃]⁺ |

| 147 | Moderate | [M - OH]⁺ |

| 119 | High | [M - COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Parameters:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Heat the sample to induce vaporization.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier is used to detect the ions.

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Crystal Structure of 2,4,5-Trimethylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the crystal structure of 2,4,5-trimethylbenzoic acid. The information is compiled from publicly available data and general crystallographic principles. While the crystal structure has been determined, access to the primary crystallographic information file (CIF) and the full experimental details from the original publication was not possible. Therefore, this document presents the available data and supplements it with generalized experimental protocols typical for small organic molecules.

Introduction

This compound (2,4,5-TMBA) is an aromatic carboxylic acid. Understanding its solid-state structure is crucial for applications in materials science and drug development, as the crystalline form can influence physical and chemical properties such as solubility, stability, and bioavailability. The crystal structure of 2,4,5-TMBA has been determined by single-crystal X-ray diffraction.[1] A key feature of its solid-state arrangement is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[1]

Crystallographic Data

The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number 129429.[2] The primary citation for this crystal structure determination is an article in Acta Crystallographica Section C: Crystal Structure Communications. The following tables summarize the available quantitative data.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₁₂O₂ |

| Formula weight | 164.20 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Radiation type | Data not available |

| Wavelength (Å) | Data not available |

| Temperature (K) | Data not available |

| θ range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| R_int | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Note: Specific bond lengths and angles for this compound are not publicly available without access to the primary publication or the CIF file. The table below is a placeholder to indicate the type of data that would be presented.

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | Data not available |

| C-O | Data not available |

| O-H | Data not available |

| C-C (ring) | Data not available |

| O-C=O | Data not available |

| C-C-O | Data not available |

Molecular Structure and Packing

In the solid state, this compound molecules form centrosymmetric dimers. This is a common structural motif for carboxylic acids. The two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups.

Experimental Protocols

The specific experimental details for the crystal structure determination of this compound are contained within the primary literature, which was not accessible. However, a general workflow for single-crystal X-ray diffraction of a small organic molecule is provided below as a representative example.

4.1. Crystal Growth

Single crystals of organic compounds like this compound are typically grown by slow evaporation of a saturated solution.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble. The ideal solvent will allow for slow crystal growth, leading to well-ordered, single crystals. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, or mixtures thereof.

-

Procedure:

-

A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form.

-

4.2. X-ray Data Collection

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a series of diffraction images as the crystal is rotated.

-

The diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

4.3. Structure Solution and Refinement

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by least-squares methods against the experimental diffraction data. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final model is validated using various crystallographic software tools.

Conclusion

The crystal structure of this compound has been established through single-crystal X-ray diffraction, revealing a hydrogen-bonded centrosymmetric dimer as the primary structural motif. While detailed quantitative crystallographic data and specific experimental protocols from the original study are not fully accessible in the public domain, this guide provides the available information and a general overview of the methodologies typically employed for such an analysis. For researchers requiring precise atomic coordinates and other detailed structural parameters, direct access to the Cambridge Structural Database or the original publication is recommended.

References

Thermochemical Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,5-trimethylbenzoic acid. The information is presented in a structured format to facilitate its use in research, drug development, and scientific modeling. This document includes tabulated quantitative data, detailed experimental protocols for key thermochemical measurements, and visualizations of relevant chemical processes.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound (also known as durylic acid), a substituted aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] This data is crucial for understanding the energetic characteristics and stability of the molecule.

Table 1: Enthalpic and Gibbs Free Energy Data

| Property | Symbol | Value | Units | Reference(s) |

| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -5172.34 ± 0.92 | kJ/mol | |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -386.2 ± 2.1 | kJ/mol | [1] |

| Standard Enthalpy of Formation (solid) | ΔfH°solid | -477.80 ± 1.90 | kJ/mol | |

| Standard Enthalpy of Sublimation | ΔsubH° | 109.6 ± 0.5 | kJ/mol | [2] |

| Standard Enthalpy of Fusion | ΔfusH° | 20.22 | kJ/mol | |

| Standard Gibbs Free Energy of Formation | ΔfG° | -148.90 | kJ/mol |

Table 2: Heat Capacity and Physical Properties

| Property | Symbol | Value | Units | Reference(s) |

| Ideal Gas Heat Capacity | Cp,gas | Variable with T | J/(mol·K) | [3][4] |

| Molar Mass | M | 164.20 | g/mol | [1] |

| Melting Point | Tfus | 150-153 | °C | [5] |

| Boiling Point (estimate) | Tboil | 288.61 | °C | [5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key thermochemical data presented above. These protocols are based on standard techniques for organic compounds and provide a framework for reproducible measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a device that measures the heat released during a combustion reaction at constant volume.

Experimental Procedure:

-

Sample Preparation: A pellet of this compound (approximately 1-1.5 g) is accurately weighed.[1][4]

-

Bomb Assembly: The pellet is placed in a sample holder within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.[1][4]

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

-

Temperature Equilibration: The system is allowed to equilibrate, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating the instrument with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

The enthalpy of fusion is measured using a differential scanning calorimeter, which determines the heat flow into or out of a sample as a function of temperature.

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum pan.[6]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[6]

-

Thermal Program: The sample is subjected to a controlled temperature program, which includes heating and cooling cycles to erase the thermal history of the sample.[6] A final heating ramp at a constant rate (e.g., 10 °C/min) is applied through the melting point of the substance.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak on the DSC thermogram.[7]

Determination of Enthalpy of Sublimation via Vapor Pressure Measurement

The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Common methods for measuring the low vapor pressures of solids include the static method and the Knudsen effusion method.

Static Method Experimental Procedure:

-

Sample Preparation: A sample of this compound is placed in a thermostated sample cell connected to a pressure-measuring device. The sample is thoroughly degassed to remove volatile impurities.

-

Equilibration: The sample is brought to a constant temperature, and the system is allowed to reach equilibrium between the solid and vapor phases.

-

Pressure Measurement: The vapor pressure at the given temperature is measured.

-

Temperature Variation: The temperature is varied, and the vapor pressure is measured at several different temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature. The enthalpy of sublimation is calculated from the slope of this plot.

Knudsen Effusion Method Experimental Procedure:

-

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.

-

Data Analysis: As with the static method, the enthalpy of sublimation is determined from a plot of the logarithm of the vapor pressure versus the inverse of the temperature.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Caption: Logical workflow for the synthesis and thermochemical analysis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. consilab.de [consilab.de]

- 3. Buy 2,4,5-Trimethylbenzaldehyde | 5779-72-6 [smolecule.com]

- 4. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vscht.cz [vscht.cz]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. calnesis.com [calnesis.com]

- 8. Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2,4,5-Trimethylbenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzoic acid, a substituted aromatic carboxylic acid, and its derivatives are emerging as a scaffold of interest in medicinal chemistry and agrochemical research. The strategic placement of three methyl groups on the phenyl ring influences the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, cytotoxic, and herbicidal potential. This document also furnishes detailed experimental protocols for the synthesis and evaluation of these compounds, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development. While specific data on a wide range of this compound derivatives is still emerging, this guide consolidates the available information and draws parallels from closely related benzoic acid analogs to provide a foundational understanding for researchers in the field.

Data Presentation: Biological Activities

The following tables summarize the available quantitative data on the biological activity of this compound derivatives and related compounds.

Table 1: Antimicrobial Activity of Benzoic Acid Amide Derivatives

| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |

| Amide derivatives of sorbic and benzoic acids | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Varied (some >2 mM) | [1] |

| 4-hydroxy-N-phenylbenzamide | B. subtilis | 6.25 | [2] |

| 4-hydroxy-N-phenylbenzamide | E. coli | 3.12 | [2] |

| Amoxicillin-p-nitrobenzoic acid hybrid | Methicillin-resistant S. aureus (MRSA) | 64 | [3] |

| 2,4,6-trimethylbenzenesulfonyl hydrazone derivative | Gram-positive bacteria | 7.81 - 15.62 | [4] |

Table 2: Antifungal Activity of Benzoic Acid Esters and Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| Methyl caffeate | Candida albicans | 128 | [5] |

| Methyl 2-nitrocinnamate | Candida albicans | 128 | [5] |

| 2-Aminobenzoic acid derivatives (1 and 2) | Candida albicans (ocular isolate) | 70 | [6] |

| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea, Rhizoctonia solani | 32 | [7] |

| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f. sp lycopersici | 64 | [7] |

Table 3: Cytotoxic Activity of Benzoic Acid Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2,4,5-triaryl imidazole derivative (4a) | MDA-MB-231 (breast cancer) | Significant IC50 reported | [8] |

| Benzoic acid | MG63 (bone cancer) | 85.54 µg/mL (48h) | [9] |

| Benzoic acid | CRM612 (lung cancer) | 105.3 µg/mL (48h) | [9] |

| Benzoic acid | A673 (bone cancer) | 114.8 µg/mL (48h) | [9] |

| 4-Methylbenzamide derivative (7) | K562 (leukemia) | 2.27 | [10] |

| 4-Methylbenzamide derivative (10) | HL-60 (leukemia) | 1.52 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.

Synthesis of 2,4,5-Trimethylbenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.[11]

-

Materials: this compound, thionyl chloride (SOCl₂), inert solvent (e.g., toluene or dichloromethane), N,N-dimethylformamide (DMF) (catalytic amount), reflux condenser, heating mantle, distillation apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride (2-3 equivalents) or in an inert solvent.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

The crude 2,4,5-trimethylbenzoyl chloride can be purified by vacuum distillation.

-

Synthesis of N-Substituted-2,4,5-trimethylbenzamides

This general procedure outlines the synthesis of amide derivatives from 2,4,5-trimethylbenzoyl chloride.[2]

-

Materials: 2,4,5-trimethylbenzoyl chloride, desired primary or secondary amine, aprotic solvent (e.g., dichloromethane, THF), tertiary amine base (e.g., triethylamine or pyridine), magnetic stirrer, ice bath.

-

Procedure:

-

Dissolve the desired amine (1 equivalent) and a tertiary amine base (1.1 equivalents) in an aprotic solvent in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of 2,4,5-trimethylbenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

-

Materials: Mueller-Hinton Broth (MHB) or other appropriate growth medium, 96-well microtiter plates, bacterial or fungal inoculum, synthesized compounds, positive control antibiotic/antifungal, incubator, microplate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a positive control (microorganism with a known antibiotic/antifungal) and a negative control (microorganism with no compound). A sterility control (medium only) should also be included.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Materials: Cancer cell lines, appropriate cell culture medium, 96-well cell culture plates, synthesized compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol), multi-well spectrophotometer (ELISA reader).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Herbicidal Activity Screening: Pre- and Post-emergence Assays

This protocol provides a general method for evaluating the herbicidal activity of the synthesized compounds.

-

Materials: Seeds of target weed and crop species, pots with soil, synthesized compounds, spray chamber, greenhouse facilities.

-

Procedure for Pre-emergence Activity:

-

Sow seeds of the test plant species in pots.

-

Apply the test compound, dissolved in a suitable solvent and formulated as a spray, to the soil surface.

-

Water the pots and place them in a greenhouse.

-

Observe for inhibition of germination and seedling growth over a period of 2-3 weeks.

-

-

Procedure for Post-emergence Activity:

-

Sow seeds of the test plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

-

Apply the test compound as a foliar spray.

-

Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.

-

Assess the herbicidal effect using a rating scale or by measuring the reduction in plant biomass compared to untreated controls.

-

Mandatory Visualizations

Signaling Pathways

The biological activities of many substituted benzoic acids and related phenolic compounds are attributed to their ability to modulate key cellular signaling pathways. The following diagrams illustrate the NF-κB and JAK-STAT pathways, which are frequently implicated in inflammation, cell proliferation, and immune responses.

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Caption: JAK-STAT Signaling Pathway and Potential Inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of N-substituted-2,4,5-trimethylbenzamides and the MTT cytotoxicity assay.

Caption: Workflow for Amide Synthesis.

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet underexplored, class of compounds with potential applications in medicine and agriculture. The available data, primarily from analogous structures, suggests a broad spectrum of biological activities, including antimicrobial, antifungal, cytotoxic, and herbicidal effects. The modulation of key signaling pathways such as NF-κB and JAK-STAT by related phenolic compounds provides a mechanistic basis for these activities and offers avenues for rational drug design.

Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives, including amides, esters, and other congeners. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A thorough exploration of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these derivatives, which will be instrumental in advancing their development as therapeutic agents or agrochemicals.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

2,4,5-Trimethylbenzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzoic acid, also known as durylic acid, is a polysubstituted aromatic carboxylic acid that serves as a valuable and versatile building block in the field of organic synthesis. Its unique substitution pattern on the benzene ring, featuring three methyl groups and a carboxylic acid moiety, imparts distinct steric and electronic properties that make it a crucial precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and notable applications of this compound, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for seminal reactions, summarized quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below, offering a foundational dataset for its identification, handling, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 528-90-5[2] |

| Molecular Formula | C₁₀H₁₂O₂[2] |

| Molecular Weight | 164.20 g/mol [2] |

| Melting Point | 150-153 °C[3] |

| Boiling Point | 288.61 °C (estimate)[3] |

| Density | 1.067 g/cm³ (estimate) |

| Appearance | White to light yellow crystalline solid[1] |

| Solubility | Low solubility in water, more soluble in organic solvents.[1] |

| pKa | 4.24 ± 0.25 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Assignments |

| ¹H NMR | Signals corresponding to aromatic protons and methyl group protons.[4] |

| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the carboxylic acid carbon.[4] |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700-1680 cm⁻¹), C-O stretch (~1320-1210 cm⁻¹), and aromatic C-H stretches.[5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Key Synthetic Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its carboxylic acid group, which can be readily transformed into a variety of other functional groups. The electron-donating nature of the three methyl groups on the aromatic ring also influences its reactivity in electrophilic aromatic substitution reactions.

Formation of 2,4,5-Trimethylbenzoyl Chloride

A pivotal transformation of this compound is its conversion to the corresponding acyl chloride. This highly reactive intermediate serves as a precursor for the synthesis of a wide range of esters and amides.

Experimental Protocol:

-

Materials: this compound, thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (DCM) or toluene.

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with SOCl₂, or CO, CO₂, and HCl with (COCl)₂).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2,4,5-trimethylbenzoyl chloride, which can often be used in the next step without further purification.

-

Esterification

Esters of this compound can be prepared via Fischer esterification with an alcohol in the presence of an acid catalyst, or by reacting the corresponding acyl chloride with an alcohol.

Experimental Protocol (Fischer Esterification):

-

Materials: this compound, an alcohol (e.g., methanol, ethanol), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or distillation.

-

Amide Synthesis

Amides are readily synthesized from this compound by reacting its activated form (e.g., the acyl chloride) with a primary or secondary amine, or through direct coupling with an amine using a coupling agent.

Experimental Protocol (from Acyl Chloride):

-

Materials: 2,4,5-trimethylbenzoyl chloride, a primary or secondary amine (e.g., aniline, diethylamine), and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF).

-

Procedure:

-

Dissolve the amine (1.1 eq) and the base (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Slowly add a solution of 2,4,5-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

-

Reduction to (2,4,5-Trimethylphenyl)methanol

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH).

Experimental Protocol:

-

Materials: this compound, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent (e.g., diethyl ether, THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.[6]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2,4,5-trimethylphenyl)methanol, which can be purified by column chromatography or distillation.[6]

-

Applications in Synthesis

This compound and its derivatives are important intermediates in the synthesis of a variety of commercially significant compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Synthesis

While direct applications of this compound in pharmaceuticals are less common, its structural isomers and derivatives, such as 2,4,5-trimethoxybenzoic acid, are key intermediates in the synthesis of drugs like Acotiamide, a gastroprokinetic agent.[7] The trimethylphenyl moiety can be found in various bioactive molecules, and this compound serves as a readily available starting material for accessing this scaffold.

Agrochemical Synthesis

Substituted benzoic acids are common precursors in the synthesis of herbicides and fungicides. The specific substitution pattern of this compound can be exploited to synthesize novel agrochemicals with specific biological activities. For instance, amide derivatives of benzoic acids are a well-known class of fungicides.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its readily available nature and the reactivity of its carboxylic acid group make it an important starting material for the synthesis of a wide range of derivatives, including acid chlorides, esters, amides, and alcohols. These derivatives, in turn, serve as key intermediates in the preparation of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The detailed protocols and compiled data in this guide are intended to facilitate the use of this compound in research and development, enabling the synthesis of novel compounds with desired properties.

References

- 1. CAS 528-90-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H12O2 | CID 10714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. This compound(528-90-5) 1H NMR [m.chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India [vihita-bio.com]

An In-depth Technical Guide to 2,4,5-Trimethylbenzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 2,4,5-trimethylbenzoic acid, a significant compound in the landscape of organic chemistry. This document details the early synthesis, key researchers, experimental protocols from historical literature, and the physicochemical properties of this molecule.

Discovery and Historical Context

This compound, historically known by the trivial name durylic acid , was first synthesized and characterized in the late 19th century during a period of intensive investigation into the structure and reactivity of aromatic hydrocarbons. Its discovery is closely tied to the study of durene (1,2,4,5-tetramethylbenzene) and its derivatives.

Early research, notably described in an 1886 chemistry manual, indicated that durylic acid could be formed from durene by prolonged boiling with dilute nitric acid.[1] This oxidative cleavage of one of the methyl groups of durene was a key reaction in determining the structure of these polymethylated benzene compounds. The systematic name, this compound, was later established as the positional chemistry of the methyl and carboxyl groups on the benzene ring was elucidated. The structure is correctly identified with the carboxyl group at position 1, and the methyl groups at positions 2, 4, and 5.[2]

The synthesis of this compound can also be achieved from pseudocumene (1,2,4-trimethylbenzene).[3] This precursor is a constituent of coal tar and petroleum reformate, making it a readily available starting material for the synthesis of various aromatic compounds.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[4] It is sparingly soluble in water but shows good solubility in organic solvents. The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [5] |

| Molecular Weight | 164.20 g/mol | [5] |

| Melting Point | 150-153 °C | [3] |

| Boiling Point | 303.7 ± 11.0 °C at 760 mmHg | Chemsrc |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc |

| CAS Number | 528-90-5 | [5] |

| Synonyms | Durylic acid, Benzoic acid, 2,4,5-trimethyl- | [4] |

Historical Experimental Protocol: Synthesis from Durene

The following experimental protocol is based on the historical method of oxidizing a polymethylated benzene, as described in 19th-century chemical literature. This method involves the oxidation of durene using dilute nitric acid.

Objective: To synthesize this compound (durylic acid) via the oxidation of durene.

Materials:

-

Durene (1,2,4,5-tetramethylbenzene)

-

Dilute Nitric Acid

-

Distilled Water

-

Apparatus for heating under reflux

-

Crystallization dish

-

Filtration apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place a measured quantity of durene.

-

Oxidation: Add an excess of dilute nitric acid to the flask. The exact concentration of the nitric acid used in the earliest syntheses was often not precisely defined, but "dilute" would typically imply a concentration in the range of 20-30%.

-

Heating: Heat the mixture to boiling and maintain a gentle reflux. The historical accounts describe this as "prolonged boiling," which could range from several hours to a full day, depending on the scale of the reaction.[1]

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material, which could be monitored by techniques available at the time, such as melting point analysis of a sample), allow the reaction mixture to cool.

-

Isolation and Purification: Upon cooling, the durylic acid, being sparingly soluble in the aqueous acidic medium, will precipitate as a crystalline solid. Collect the crude product by filtration and wash it with cold distilled water to remove residual nitric acid and any water-soluble byproducts.

-

Recrystallization: For further purification, recrystallize the crude durylic acid from a suitable solvent, such as hot water or aqueous ethanol. This process will yield needle-like crystals of pure this compound.[1]

Logical Workflow of Synthesis

The synthesis of this compound from its precursors can be represented by a straightforward logical workflow. The following diagram illustrates the synthetic pathway starting from the common precursor, pseudocumene.

Caption: Synthetic pathway from pseudocumene to this compound.

This guide has provided a detailed account of the discovery, history, and a historical synthesis of this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the origins and properties of this important organic compound.

References

The Elusive Presence of Trimethylbenzoic Acid Isomers in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbenzoic acid (TMBA) isomers, a group of aromatic carboxylic acids, hold potential for diverse applications in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. Understanding their natural occurrence is a critical first step in exploring their therapeutic potential, biosynthesis, and ecological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of TMBA isomers, including their known biological sources, and touches upon general biosynthetic and signaling pathways of related compounds. It is important to note that while the presence of some isomers in nature has been identified, quantitative data and detailed biological pathways remain largely uninvestigated, presenting a significant opportunity for future research.

Natural Occurrence of Trimethylbenzoic Acid Isomers

Currently, documented evidence of naturally occurring trimethylbenzoic acid isomers is scarce and limited to a few specific isomers within a single plant genus. The majority of the six possible TMBA isomers have not yet been reported from natural sources.

Identified Isomers and Their Sources

Two isomers of trimethylbenzoic acid have been identified in the plant Molopospermum peloponnesiacum, a perennial herb belonging to the Apiaceae family.

-

2,3,4-Trimethylbenzoic acid: This isomer has been reported to be a constituent of Molopospermum peloponnesiacum[1].

-

2,3,6-Trimethylbenzoic acid: The presence of this isomer has also been confirmed in Molopospermum peloponnesiacum[2][3].

While some sources suggest that trimethylbenzoic acids are major compounds in the essential oil of the root and fruit of this plant, specific quantitative data on their concentrations are not available in the current scientific literature.

Unconfirmed or Undocumented Isomers

To date, there is no definitive scientific literature confirming the natural occurrence of the following four trimethylbenzoic acid isomers:

-

2,3,5-Trimethylbenzoic acid

-

2,4,5-Trimethylbenzoic acid

-

2,4,6-Trimethylbenzoic acid

-

3,4,5-Trimethylbenzoic acid

Extensive searches of natural product databases and phytochemical literature have not yielded any reports of these isomers being isolated from plants, microorganisms, or animals.

Quantitative Data

A significant gap in the current body of knowledge is the absence of quantitative data for any naturally occurring trimethylbenzoic acid isomer. While the identification of 2,3,4- and 2,3,6-trimethylbenzoic acid in Molopospermum peloponnesiacum is a crucial finding, the concentration of these compounds in different parts of the plant (e.g., roots, fruits, leaves) has not been determined. This lack of quantitative information makes it challenging to assess their ecological significance or potential for extraction and utilization.

Table 1: Summary of Naturally Occurring Trimethylbenzoic Acid Isomers

| Isomer Name | Chemical Structure | Natural Source(s) | Quantitative Data |

| 2,3,4-Trimethylbenzoic acid | CC1=C(C(=C(C=C1)C(=O)O)C)C | Molopospermum peloponnesiacum[1] | Not available |

| 2,3,6-Trimethylbenzoic acid | CC1=C(C(=C(C=C1)C)C(=O)O)C | Molopospermum peloponnesiacum[2][3] | Not available |

| 2,3,5-Trimethylbenzoic acid | CC1=CC(=C(C(=C1)C(=O)O)C)C | Not reported in nature | Not applicable |

| This compound | CC1=CC(=C(C=C1C(=O)O)C)C | Not reported in nature | Not applicable |

| 2,4,6-Trimethylbenzoic acid | CC1=CC(=C(C(=C1)C)C(=O)O)C | Not reported in nature | Not applicable |

| 3,4,5-Trimethylbenzoic acid | CC1=CC(=CC(=C1C)C)C(=O)O | Not reported in nature | Not applicable |

Experimental Protocols

Detailed experimental protocols specifically for the extraction, isolation, and quantification of trimethylbenzoic acid isomers from natural matrices are not available in the published literature. However, based on the analysis of essential oils and aromatic acids from plant materials, a general workflow can be proposed.

General Workflow for Analysis

The analysis of trimethylbenzoic acids from a plant source like Molopospermum peloponnesiacum would likely involve the following steps:

-

Sample Preparation: Collection and drying of the plant material (e.g., roots, fruits).

-

Extraction: Steam distillation or solvent extraction (e.g., with hexane or dichloromethane) to obtain the essential oil or a crude extract.

-

Fractionation (Optional): Acid-base extraction to separate acidic compounds like TMBAs from the neutral components of the extract.

-

Derivatization: Conversion of the carboxylic acid group to a more volatile ester (e.g., methyl ester) or silyl ester to improve chromatographic performance. This is a common step for the analysis of carboxylic acids by Gas Chromatography (GC).

-

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for the separation and identification of the different TMBA isomers.

-

Quantification: Use of an internal standard and a calibration curve with authentic standards of the TMBA isomers for accurate quantification.